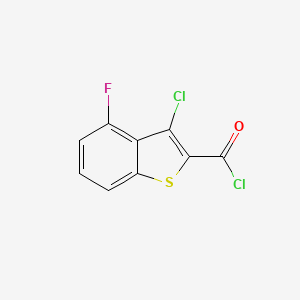

3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride: is an organic compound with the molecular formula C9H3Cl2FOS It is a derivative of benzothiophene, a sulfur-containing heterocyclic compound

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride typically involves the chlorination and fluorination of benzothiophene derivatives. One common method includes the reaction of 3-chloro-4-fluoro-1-benzothiophene with thionyl chloride (SOCl2) under reflux conditions to introduce the carbonyl chloride group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. similar compounds are often produced using batch or continuous flow processes, ensuring high purity and yield through controlled reaction conditions and purification steps.

Análisis De Reacciones Químicas

Types of Reactions:

Substitution Reactions: 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride can undergo nucleophilic substitution reactions due to the presence of the carbonyl chloride group. Common nucleophiles include amines and alcohols, leading to the formation of amides and esters, respectively.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although detailed studies on these reactions are limited.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like amines or alcohols in the presence of a base (e.g., triethylamine) under mild conditions.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed:

Amides and Esters: Formed from nucleophilic substitution reactions.

Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

Aplicaciones Científicas De Investigación

Organic Synthesis

Role as an Intermediate:

3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride serves as a crucial intermediate in the synthesis of complex heterocyclic compounds. Its unique structure allows for various chemical transformations, making it a valuable building block in organic synthesis.

Synthetic Routes:

The compound can be synthesized through multiple routes, often involving nucleophilic substitution and acylation reactions. These methods are essential for producing derivatives that exhibit biological activity.

Medicinal Chemistry

Drug Development:

This compound has been instrumental in the development of pharmaceuticals targeting specific enzymes and receptors. For instance, it has been used to synthesize compounds that demonstrate significant inhibitory activity against certain enzymes, which is crucial in drug design.

Case Study: Inhibition of Tyrosinase

Research has demonstrated that derivatives of this compound exhibit potent inhibitory effects against tyrosinase, an enzyme involved in melanin production. A study reported IC50 values for new compounds incorporating this moiety, indicating improved potency compared to previous analogues. The following table summarizes the IC50 values for selected compounds:

| Compound | IC50 (μM) |

|---|---|

| 1d | 0.19 |

| 2c | 1.73 |

| 4d | 2.96 |

| Kojic Acid (Reference) | 17.76 |

These findings highlight the compound's potential as a lead structure for developing new skin-lightening agents or treatments for hyperpigmentation disorders .

Biochemical Research

Biochemical Probes:

In proteomics research, this compound is utilized as a biochemical tool to study protein interactions and functions. It can modify proteins or peptides chemically, enabling researchers to investigate structure-function relationships within proteins.

Applications in Protein Studies:

The compound has facilitated the identification of novel protein interactions, providing insights into cellular processes and disease mechanisms. Its role as a derivatization agent in analytical methods enhances the detection and quantification of various substances in biochemical assays.

Analytical Chemistry

Detection and Quantification:

In analytical chemistry, this compound is employed as a derivatization agent to improve the sensitivity and specificity of chromatographic techniques. Its ability to form stable derivatives allows for accurate measurement of trace compounds in complex mixtures.

Mecanismo De Acción

The mechanism of action of 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride largely depends on its application. In chemical reactions, it acts as an electrophile due to the presence of the carbonyl chloride group, facilitating nucleophilic substitution reactions. In biological systems, its derivatives may interact with specific molecular targets, although detailed studies are required to elucidate these pathways.

Comparación Con Compuestos Similares

- 3-Chloro-4-methyl-1-benzothiophene-2-carbaldehyde

- 3-Chloro-4-fluoro-1-benzothiophene-2-carbonitrile

Uniqueness: 3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride is unique due to the presence of both chlorine and fluorine atoms on the benzothiophene ring, along with the reactive carbonyl chloride group. This combination of functional groups provides distinct reactivity patterns compared to its analogs, making it a versatile intermediate in organic synthesis.

Actividad Biológica

3-Chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride is a synthetic organic compound characterized by its unique structure, which includes a benzothiophene core with halogen substituents and a carbonyl chloride functional group. This compound has garnered attention in medicinal chemistry due to its potential biological activity, particularly in relation to its derivatives.

The molecular formula of this compound is C9H3ClFOS, with a molecular weight of 249.09 g/mol. The presence of chlorine at the 3-position and fluorine at the 4-position enhances the compound's reactivity and biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₃ClFOS |

| Molecular Weight | 249.09 g/mol |

| Structure | Benzothiophene core with halogen substitutions |

| Functional Groups | Carbonyl chloride |

The mechanism of action of this compound primarily involves its ability to act as an electrophile due to the carbonyl chloride group. This allows it to participate in nucleophilic substitution reactions, which can lead to the formation of biologically active derivatives. These derivatives may interact with specific molecular targets, such as enzymes or receptors involved in various disease processes.

Antimicrobial Activity

Research has indicated that compounds similar to this compound exhibit moderate to good antimicrobial activity. For instance, derivatives synthesized from this compound have been screened for their antibacterial properties, showing promising results against various bacterial strains .

TRPV Channel Modulation

Studies have highlighted the potential of this compound in modulating transient receptor potential (TRP) channels, particularly TRPV4. The structure-activity relationship (SAR) studies suggest that specific functional groups are crucial for eliciting TRPV4 antagonism, which could lead to therapeutic applications in pain management and inflammatory diseases .

Case Studies and Research Findings

- TRPV4 Antagonism : A study evaluated the interaction of various derivatives with TRPV4 channels in HEK293 cells. Compounds derived from this compound demonstrated significant antagonistic effects, suggesting their potential in treating conditions associated with TRPV4 overactivity .

- Antibacterial Screening : In another investigation, several derivatives were synthesized and tested for antibacterial activity using the MTT assay against human cervical (HeLa) and lung (A549) carcinoma cells. While some compounds showed no significant cytotoxic effects at various concentrations, others exhibited notable antimicrobial properties, indicating a diverse range of biological activities associated with this compound .

Propiedades

IUPAC Name |

3-chloro-4-fluoro-1-benzothiophene-2-carbonyl chloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H3Cl2FOS/c10-7-6-4(12)2-1-3-5(6)14-8(7)9(11)13/h1-3H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCSFYRPKSHPTFE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C2C(=C1)SC(=C2Cl)C(=O)Cl)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H3Cl2FOS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.